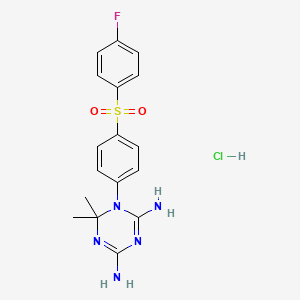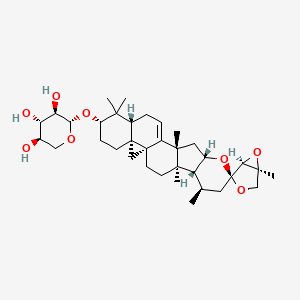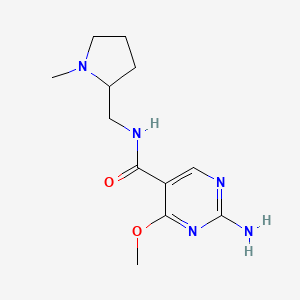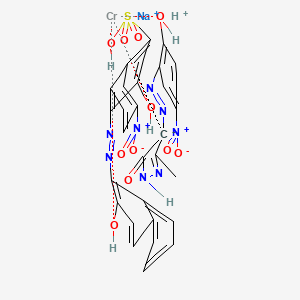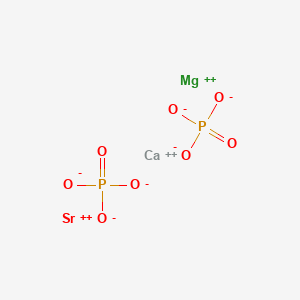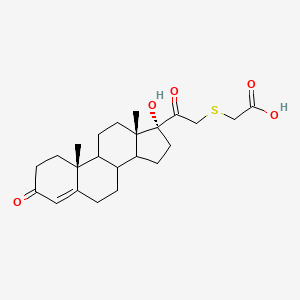
((3,20-Dioxo-17-hydroxypregn-4-en-21-yl)thio)acetic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
((3,20-Dioxo-17-hydroxypregn-4-en-21-yl)thio)acetic acid is a synthetic steroid derivative This compound is structurally related to pregnane steroids and features a thioacetic acid moiety
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of ((3,20-Dioxo-17-hydroxypregn-4-en-21-yl)thio)acetic acid typically involves multiple steps. One common method starts with the precursor 17α-hydroxyprogesterone. The key steps include:
Oxidation: The 17α-hydroxyprogesterone undergoes oxidation to form 3,20-dioxopregn-4-en-17-yl acetate.
Thioesterification: The acetate is then reacted with thioacetic acid under acidic conditions to introduce the thioacetic acid moiety.
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves:
Batch Reactors: Using batch reactors for controlled oxidation and thioesterification reactions.
Purification: Employing techniques such as crystallization and chromatography to purify the final product.
Análisis De Reacciones Químicas
Types of Reactions
((3,20-Dioxo-17-hydroxypregn-4-en-21-yl)thio)acetic acid undergoes several types of chemical reactions:
Oxidation: The compound can be further oxidized to introduce additional functional groups.
Reduction: Reduction reactions can convert the keto groups to hydroxyl groups.
Substitution: The thioacetic acid moiety can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate (KMnO4), chromium trioxide (CrO3).
Reducing Agents: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4).
Substitution Reagents: Alkyl halides, acyl chlorides.
Major Products
The major products formed from these reactions include various hydroxylated, oxidized, and substituted derivatives of the original compound .
Aplicaciones Científicas De Investigación
((3,20-Dioxo-17-hydroxypregn-4-en-21-yl)thio)acetic acid has a wide range of scientific research applications:
Chemistry: Used as a precursor in the synthesis of other steroid derivatives.
Biology: Studied for its effects on cellular processes and hormone regulation.
Medicine: Investigated for potential therapeutic applications, including anti-inflammatory and immunomodulatory effects.
Industry: Utilized in the production of steroid-based pharmaceuticals.
Mecanismo De Acción
The mechanism of action of ((3,20-Dioxo-17-hydroxypregn-4-en-21-yl)thio)acetic acid involves its interaction with steroid hormone receptors. The compound binds to these receptors, modulating their activity and influencing gene expression. This interaction affects various molecular pathways, including those involved in inflammation and immune response .
Comparación Con Compuestos Similares
Similar Compounds
17-Hydroxy-3,20-dioxopregn-4-en-21-yl acetate: Similar structure but lacks the thioacetic acid moiety.
3,20-Dioxopregn-4-en-17-yl hexanoate: Another steroid derivative with a different ester group.
Uniqueness
((3,20-Dioxo-17-hydroxypregn-4-en-21-yl)thio)acetic acid is unique due to its thioacetic acid moiety, which imparts distinct chemical and biological properties. This structural feature allows for specific interactions with molecular targets, making it valuable for research and therapeutic applications .
Propiedades
Número CAS |
114967-85-0 |
|---|---|
Fórmula molecular |
C23H32O5S |
Peso molecular |
420.6 g/mol |
Nombre IUPAC |
2-[2-[(10R,13S,17R)-17-hydroxy-10,13-dimethyl-3-oxo-2,6,7,8,9,11,12,14,15,16-decahydro-1H-cyclopenta[a]phenanthren-17-yl]-2-oxoethyl]sulfanylacetic acid |
InChI |
InChI=1S/C23H32O5S/c1-21-8-5-15(24)11-14(21)3-4-16-17(21)6-9-22(2)18(16)7-10-23(22,28)19(25)12-29-13-20(26)27/h11,16-18,28H,3-10,12-13H2,1-2H3,(H,26,27)/t16?,17?,18?,21-,22-,23-/m0/s1 |
Clave InChI |
PZTBPWRIJKJGJL-RRDSURKDSA-N |
SMILES isomérico |
C[C@]12CCC(=O)C=C1CCC3C2CC[C@]4(C3CC[C@@]4(C(=O)CSCC(=O)O)O)C |
SMILES canónico |
CC12CCC(=O)C=C1CCC3C2CCC4(C3CCC4(C(=O)CSCC(=O)O)O)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


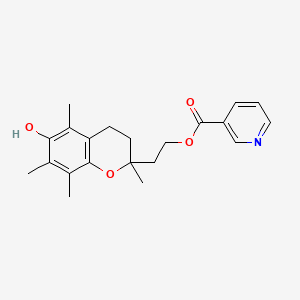
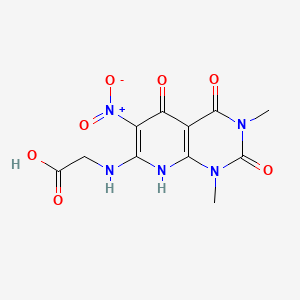

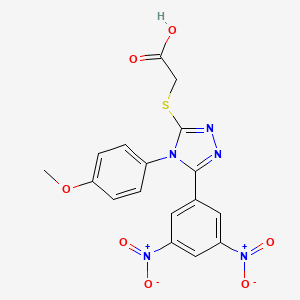
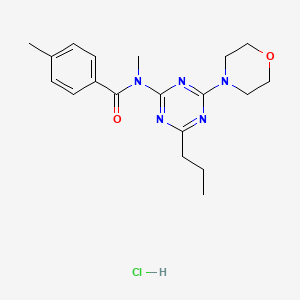
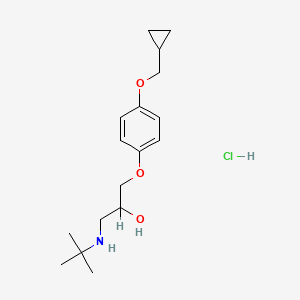
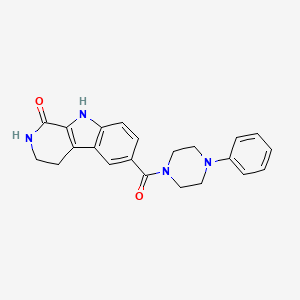
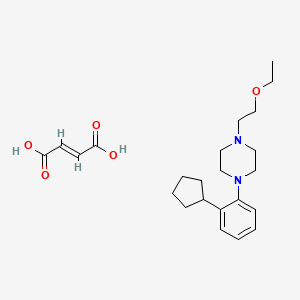
![[(1R,2R)-1-methyl-2-[[(1R,3S,5S)-1,2,2-trimethyl-3-bicyclo[3.1.0]hexanyl]methyl]cyclopropyl]methanol](/img/structure/B12755271.png)
